molecular formula C13H16O3 B7971086 (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid

(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid

Cat. No.: B7971086
M. Wt: 220.26 g/mol
InChI Key: VCZPUGSOJXZKIP-WCQYABFASA-N
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Description

(1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid is a chiral carbocyclic carboxylic acid characterized by a cyclohexane backbone substituted with a hydroxyl group and a phenyl group at the C2 position, and a carboxylic acid group at the C1 position. Its stereochemistry ((1R,2S)) plays a critical role in its physical, chemical, and biological properties. This compound is structurally related to β-amino acids and organogelators, with applications in supramolecular chemistry and drug design .

Properties

IUPAC Name

(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZPUGSOJXZKIP-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]([C@@H](C1)C(=O)O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Dihydroxylation and Catalytic Hydrogenolysis

The most direct route involves the stereoselective hydrogenolysis of optically active 1-phenyl-1,2-cyclohexanediol. This method, detailed in WO1995031424A1, proceeds via:

  • Asymmetric Dihydroxylation : 1-Phenylcyclohexene is treated with a chiral osmium catalyst (e.g., AD-mix-α) to yield (1S,2S)-1-phenyl-1,2-cyclohexanediol with >97% enantiomeric excess (ee).

  • Hydrogenolysis : The diol undergoes hydrogenolysis using Pd/C or Raney Nickel under H₂ pressure (0–15 atm) in solvents like ethanol or t-BuOH.

    • Pd/C Catalysis : At 60°C and 200 psi H₂, (1S,2S)-diol converts to cis-(1S,2S)-2-phenylcyclohexanol in 65% yield.

    • Raney Nickel : Higher pressures (790 psi) and temperatures (60°C) favor trans-(1S,2R)-2-phenylcyclohexanol but with lower efficiency (15% yield).

Key Data Table: Hydrogenolysis Conditions and Outcomes

CatalystTemperature (°C)H₂ Pressure (atm)SolventProduct StereochemistryYield
Pd/C6013.6 (200 psi)Ethanolcis-(1S,2S)65%
Raney Ni6054 (790 psi)Ethanoltrans-(1S,2R)15%

Oxidation to Carboxylic Acid

The alcohol intermediate is oxidized to the carboxylic acid using CrO₃, KMnO₄, or HNO₃. For example, 2-phenylcyclohexanol in acetic acid with CrO₃ at 40°C yields 80–90% of the target acid.

Grignard Addition and Oxidation

Cyclohexanone Functionalization

This method, described in US3700675A, involves:

  • Grignard Reaction : 2-Hydroxymethylcyclohexanone reacts with phenylmagnesium bromide in ether to form 2-hydroxy-2-phenylcyclohexanol.

  • Oxidation : The alcohol is oxidized with KMnO₄/Na₂CO₃ or CrO₃/acetic acid to yield the carboxylic acid.

Example Protocol:

  • Step 1 : Phenylmagnesium bromide (2 eq) is added to 2-hydroxymethylcyclohexanone in dry THF at 0°C. After 12 h, the product is isolated in 75% yield.

  • Step 2 : Oxidation with CrO₃ in acetic acid (40°C, 6 h) provides the acid in 82% yield.

-Sigmatropic Rearrangement

Microwave-Assisted Synthesis

Recent work (J. Org. Chem. 2023) demonstrates a stereospecific route using phenylpyruvic acid and enones:

  • Aldol Condensation : Phenylpyruvic acid reacts with 4-phenyl-3-buten-2-one in water/NaOH under microwave irradiation (135°C, 30 min).

  • -Rearrangement : The intermediate undergoes sigmatropic rearrangement to form 4,5-diphenylcyclohex-2-en-1-one-3-carboxylic acid.

  • Reduction : Catalytic hydrogenation (Pd/C, 1 atm H₂) reduces the ketone to hydroxyl, yielding the target compound in 45% overall yield.

Optimization Data:

ConditionSolventTemperature (°C)Yield
Microwave (135°C)H₂O13545%
Conventional HeatingToluene11028%

Comparative Analysis of Methods

MethodStereochemical ControlYieldScalabilityCost
HydrogenolysisHigh (via chiral diol)60–70%Industrial$$$
Grignard/OxidationModerate70–80%Laboratory$$
Sigmatropic RearrangementHigh (microwave-assisted)45%Pilot-scale$$$$

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • (1S,2S)- and (1S,2R)-1-Amino-2-phenylcyclohexanecarboxylic Acid: These isomers differ in the position of the amino group (C1) and phenyl group (C2). The (1R,2S)-hydroxy analog lacks the amino group but shares the phenyl substituent.
  • (1R,2S)-cis-2-Aminocyclohexanecarboxylic Acid: Replacing the hydroxyl group with an amino group at C2 increases basicity. The (1R,2S)-hydroxy variant exhibits lower pKa (~3–4 for carboxylic acid vs. ~9–10 for amino groups), influencing its ionization state under physiological conditions .
Table 1: Stereochemical and Functional Group Comparisons
Compound Substituents (C1, C2) Key Functional Groups pKa (Carboxylic Acid) Solubility (Water)
(1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid Phenyl, Hydroxyl –COOH, –OH ~3.5 Moderate
(1S,2S)-1-Amino-2-phenylcyclohexanecarboxylic acid Phenyl, Amino –COOH, –NH2 ~3.5 (COOH), ~9.5 (NH2) High
(1R,2S)-cis-2-Aminocyclohexanecarboxylic acid Hydrogen, Amino –COOH, –NH2 ~3.5 (COOH), ~9.8 (NH2) High

Ring Size and Conformational Effects

  • Conversely, cycloheptane derivatives (e.g., (1R,2S)-2-aminocycloheptanecarboxylic acid) exhibit greater conformational flexibility, which may improve binding to biological targets .
  • Cyclopropane Derivatives :
    Compounds like (1R,2S)-1-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylic acid show higher ring strain and reduced stability compared to cyclohexane analogs. However, their planar geometry can enhance π-π stacking interactions with aromatic systems .
Table 2: Ring Size and Stability
Compound Ring Size Key Features Melting Point (°C) Stability
(1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid 6-membered Chair conformation, low strain N/A High
(1R,2S)-2-Aminocyclopentanecarboxylic acid 5-membered Increased strain, planar geometry 136–138 (ester) Moderate
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid 3-membered High strain, reactive 104–106 Low

Substituent Effects on Bioactivity

  • Trifluoromethyl Substitution :
    The compound (1R,2S)-2-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid demonstrates enhanced lipophilicity due to the electron-withdrawing trifluoromethyl group, improving membrane permeability compared to the hydroxyl-phenyl analog .
  • Benzyloxycarbonyl Derivatives :
    (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid introduces a protective group (Benzyloxycarbonyl), which increases molecular weight (262.31 g/mol vs. 234.27 g/mol for the hydroxy-phenyl variant) and alters solubility profiles .
Table 3: Substituent Impact on Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) LogP (Predicted) Applications
(1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid –OH, –C6H5 234.27 ~2.1 Organogelators
(1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid –CF3, ketone 342.31 ~3.5 Drug intermediates
(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid –OCC6H5 262.31 ~2.8 Peptide synthesis

Functional Group Modifications

  • Hydroxyl vs. Amino Groups: Hydroxyl groups (as in the target compound) participate in hydrogen bonding but lack the protonation capacity of amino groups. This difference affects interactions with enzymes or receptors, as seen in the reduced transport efficiency of (1R,2S)-anti-2-FACPC compared to amino-substituted analogs in PET imaging studies .
  • Ester Derivatives: Ethyl esters, such as (1R,2S)-1-amino-2-ethenylcyclopropanecarboxylic acid ethyl ester, exhibit higher volatility and lower polarity than carboxylic acids, facilitating synthetic modifications .

Biological Activity

(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid, commonly referred to as cicloxilic acid, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : rel-(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid
  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 57808-63-6
  • PubChem ID : 68776

Cicloxilic acid exhibits various biological activities, including:

  • Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to its therapeutic effects in neurodegenerative diseases.
  • Anti-inflammatory Effects : Research indicates that cicloxilic acid can inhibit the production of pro-inflammatory cytokines, which suggests its potential use in treating inflammatory conditions.

Pharmacological Studies

Several studies have explored the pharmacological effects of cicloxilic acid:

  • Neuroprotective Effects : A study demonstrated that cicloxilic acid administration in animal models resulted in reduced neuronal damage and improved cognitive function following induced oxidative stress. The compound's ability to enhance antioxidant enzyme activities was highlighted as a key mechanism behind these effects.
  • Antimicrobial Activity : Cicloxilic acid has shown promise as an antimicrobial agent. In vitro studies indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's structure appears to play a role in its interaction with microbial membranes.
  • Analgesic Properties : In pain models, cicloxilic acid exhibited significant analgesic activity comparable to standard analgesics. Its mechanism may involve modulation of pain pathways and reduction of inflammatory mediators.

Case Study 1: Neuroprotection in Rodent Models

A series of experiments were conducted using rodent models to evaluate the neuroprotective effects of cicloxilic acid against oxidative stress-induced neuronal damage. The results indicated:

  • A significant reduction in markers of oxidative stress (e.g., malondialdehyde levels).
  • Enhanced cognitive performance in behavioral tests (e.g., Morris water maze).

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, cicloxilic acid was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

These findings suggest that cicloxilic acid could be a candidate for further development as an antimicrobial agent.

Q & A

Basic: What are the optimal conditions for synthesizing (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid with high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, employ a two-step resolution and isomerization approach. Start with a precursor like cis-1,2-cyclohexanedicarboxylic anhydride and perform cis-trans isomerization under controlled thermal or catalytic conditions. For enantiomeric resolution, use chiral resolving agents such as R-(+)-α-methylbenzylamine, which selectively binds to the desired stereoisomer. Acidification of the resulting diastereomeric salt yields the target compound. Monitor reaction progress via chiral HPLC to optimize yield and purity .

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry of (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid?

Methodological Answer:
A combination of techniques is critical:

  • X-ray crystallography : Provides definitive stereochemical assignment by resolving the crystal structure .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR with chiral solvating agents (e.g., Eu(hfc)3_3) to distinguish enantiomers. Key signals include the hydroxy (δ 1.5–2.5 ppm) and phenyl protons (δ 7.2–7.5 ppm).
  • Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration, validated against computational predictions .

Advanced: What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects or solvent interactions. Address this by:

  • Variable-temperature NMR : Identify conformational exchange broadening (e.g., coalescence temperatures for chair-chair interconversion).
  • MD simulations : Run molecular dynamics in explicit solvent to capture time-dependent behavior.
  • Cross-validation : Use X-ray or CD data to anchor computational models. For instance, if NMR suggests a twist-boat conformer but DFT predicts a chair, check for solvent polarity mismatches in simulations .

Safety: What are the recommended handling and storage protocols to ensure stability?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation of dust/aerosols. Minimize dust generation via wet handling or closed systems .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to light, moisture, or oxidizing agents, which may degrade the hydroxy and carboxylic acid groups .
  • Disposal : Incinerate via licensed waste management services compliant with REACH regulations .

Basic: How can enantiomeric excess (ee) be quantified for this compound?

Methodological Answer:
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H). Prepare a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Calibrate against racemic and pure enantiomer standards. Integrate peak areas to calculate ee (%) = [(Major − Minor)/(Major + Minor)] × 100. Validate with 1H^1H-NMR using chiral shift reagents .

Advanced: What synthetic routes mitigate epimerization risks during functionalization of the hydroxy group?

Methodological Answer:
Epimerization at C2 is minimized by:

  • Low-temperature reactions : Perform acylations or sulfonations below 0°C.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxy group before further derivatization.
  • Steric hindrance : Introduce bulky substituents near the stereocenter to slow racemization. Monitor ee at each step via chiral HPLC .

Basic: What are the key solubility properties of this compound in common research solvents?

Methodological Answer:
The compound is:

  • Highly soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with the carboxylic acid group.
  • Moderately soluble in methanol or ethanol (5–10 mg/mL at 25°C).
  • Poorly soluble in nonpolar solvents (hexane, toluene). Pre-dissolve in DMSO for biological assays, ensuring final DMSO concentration ≤1% (v/v) .

Advanced: How does the phenyl group influence the compound’s acid dissociation constant (pKa)?

Methodological Answer:
The phenyl ring exerts an electron-withdrawing effect via conjugation, lowering the pKa of the carboxylic acid (predicted pKa ~2.8 vs. ~4.2 for cyclohexanecarboxylic acid). Measure experimentally via potentiometric titration in 0.1 M KCl. Use UV-Vis spectroscopy at varying pH to track deprotonation of the carboxylate group (λ~250 nm) .

Advanced: What catalytic systems enable asymmetric synthesis of this compound without chiral resolution?

Methodological Answer:
Explore organocatalytic or metal-catalyzed asymmetric hydrogenation:

  • Organocatalysis : Use proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) for enantioselective aldol reactions.
  • Metal catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone precursors. Optimize enantioselectivity by tuning solvent (MeOH vs. THF) and pressure (1–50 bar H2_2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid
Reactant of Route 2
(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid

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